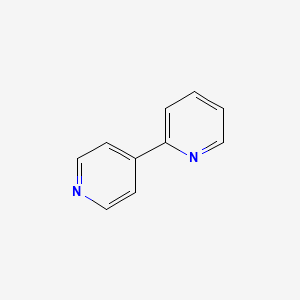
2,4'-Bipyridine
Cat. No. B1205877
Key on ui cas rn:
581-47-5
M. Wt: 156.18 g/mol
InChI Key: RMHQDKYZXJVCME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07723522B2
Procedure details


14.0 g (87 mmol) of 1,3-dimethyl-2,3-dihydro-2-oxopyrimidinium chloride obtained in Example 1 was dissolved in 25 ml of acetonitrile and mixed with 10 g (83 mmol) of 4-acetylpyridine, and 12.6 g (125 mmol) of triethylamine was added dropwise thereto at 45° C. or less. After 30 minutes of the reaction at 45° C., acetonitrile and triethylamine were evaporated under a reduced pressure, and 25 ml (416 mmol) of acetic acid and 39 g (454 mmol) of ammonium acetate were added to the residual liquid to carry out the reaction at 120° C. for 8 hours. After completion of the reaction, this was cooled to room temperature, neutralized with 217 g of 25% sodium hydroxide aqueous solution and then extracted three times with 200 ml of toluene. The organic layer was concentrated and then purified by distillation under a reduced pressure to obtain 10.3 g (yield 80%) of the title compound (purity 99.9%, melting point 56-57° C.).
Name
1,3-dimethyl-2,3-dihydro-2-oxopyrimidinium chloride
Quantity
14 g
Type
reactant
Reaction Step One









Name
Yield
80%
Identifiers


|
REACTION_CXSMILES
|
[Cl-].C[N+:3]1C(=O)N(C)[CH:6]=[CH:7][CH:8]=1.[C:11]([C:14]1[CH:19]=[CH:18][N:17]=[CH:16][CH:15]=1)(=O)[CH3:12].C(O)(=O)C.C([O-])(=O)C.[NH4+].[OH-].[Na+]>C(#N)C.C(N(CC)CC)C>[N:3]1[CH:8]=[CH:7][CH:6]=[CH:12][C:11]=1[C:14]1[CH:19]=[CH:18][N:17]=[CH:16][CH:15]=1 |f:0.1,4.5,6.7|
|
Inputs


Step One
|
Name
|
1,3-dimethyl-2,3-dihydro-2-oxopyrimidinium chloride
|
|
Quantity
|
14 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].C[N+]=1C(N(C=CC1)C)=O
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Two
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)C1=CC=NC=C1
|
|
Name
|
|
|
Quantity
|
12.6 g
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|
Step Three
|
Name
|
|
|
Quantity
|
217 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
39 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 45° C. or less
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After 30 minutes of the reaction at 45° C.
|
|
Duration
|
30 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added to the residual liquid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction at 120° C. for 8 hours
|
|
Duration
|
8 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted three times with 200 ml of toluene
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The organic layer was concentrated
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
purified by distillation under a reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=C(C=CC=C1)C1=CC=NC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10.3 g | |
| YIELD: PERCENTYIELD | 80% | |
| YIELD: CALCULATEDPERCENTYIELD | 79.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
